![molecular formula C21H14BrFN4O2 B1239097 5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)
5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[[3-(4-fluorophenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-2-furancarboxamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide and related compounds have been a subject of interest in the field of medicinal chemistry. Research has focused on the synthesis and characterization of related compounds, exploring their potential in novel drug discovery and development. For example, the synthesis and characterization of related 1, 3, 4-oxadiazole derivatives have been studied for their antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).
Antimicrobial and Antifungal Activities
A significant aspect of the research on such compounds involves their antimicrobial and antifungal potential. Various studies have been conducted to evaluate the antimicrobial activity against different bacterial and fungal strains. For instance, some pyrazole derivatives have shown promising antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli (Pundeer et al., 2013), while others have exhibited potent antifungal activity (Farag et al., 2008).
Structural and Synthetic Studies
Structural characterization and synthetic approaches form another core area of research. Efforts have been made to understand the molecular structure and to develop efficient synthetic routes for these compounds. Studies like the synthesis and crystal structures of N-substituted pyrazolines offer insights into the molecular structure and potential applications (Loh et al., 2013).
Potential in Antiviral Research
The potential of these compounds in antiviral research, particularly against strains like the H5N1 avian influenza virus, has also been explored. Certain derivatives have shown promising antiviral activity, highlighting their potential in developing new therapeutic agents (Flefel et al., 2012).
Applications in Anti-inflammatory Research
In addition to antimicrobial and antiviral potentials, these compounds have been studied for their anti-inflammatory activities. The synthesis and evaluation of such compounds have led to the identification of derivatives with significant anti-inflammatory properties (Sunder & Maleraju, 2013).
properties
Product Name |
5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide |
|---|---|
Molecular Formula |
C21H14BrFN4O2 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C21H14BrFN4O2/c22-19-11-10-18(29-19)21(28)25-24-12-15-13-27(17-4-2-1-3-5-17)26-20(15)14-6-8-16(23)9-7-14/h1-13H,(H,25,28)/b24-12+ |
InChI Key |
JDRYSMXWTTZHLO-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)C4=CC=C(O4)Br |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
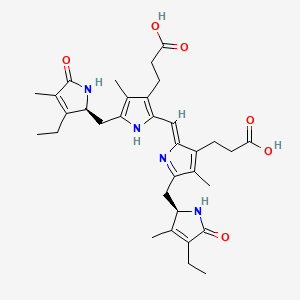

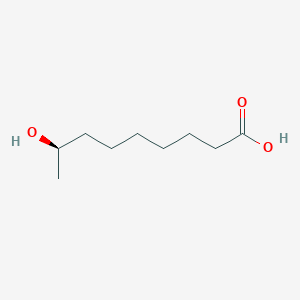
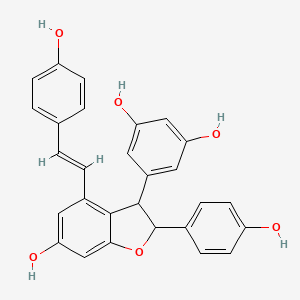
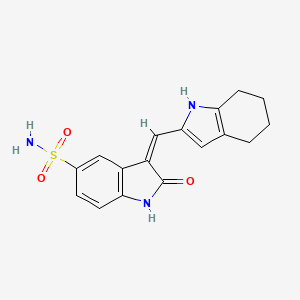

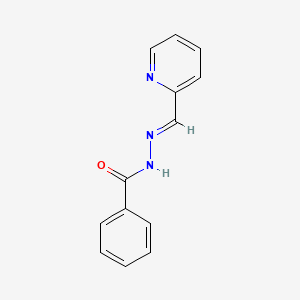
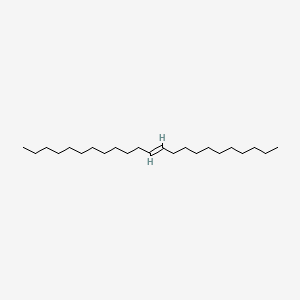
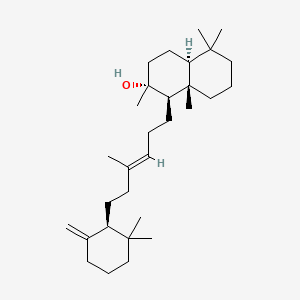
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)
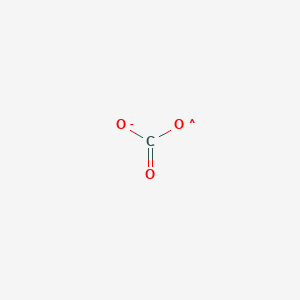
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)